molecular formula C25H36O6 B1252173 Leucosesterlactone

Leucosesterlactone

Cat. No.: B1252173
M. Wt: 432.5 g/mol
InChI Key: CZSWARCYWCYVPW-SHWZWCJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucosesterlactone is a sesterterpene lactone isolated from Leucosceptrum canum Sm., a plant native to temperate Himalayan regions, Myanmar, and China. The compound was first identified in 2007 alongside other sesterterpenes, such as leucosceptrine and leucosesterterpenone, during phytochemical investigations of the plant . Structurally, sesterterpenes are characterized by a 25-carbon backbone, and this compound distinguishes itself through the presence of a lactone ring, a feature critical to its reactivity and bioactivity.

Properties

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

(2R)-2-[(3S)-4-[(4S,4aS,5R,7aS,8R,8aR)-4,8a-dihydroxy-2,2,5,8-tetramethyl-4a,5,6,7,7a,8-hexahydrocyclopenta[f][1]benzofuran-4-yl]-3-methyl-4-oxobutyl]-3-methyl-2H-furan-5-one

InChI

InChI=1S/C25H36O6/c1-13-7-9-17-16(4)25(29)19(12-23(5,6)31-25)24(28,21(13)17)22(27)14(2)8-10-18-15(3)11-20(26)30-18/h11-14,16-18,21,28-29H,7-10H2,1-6H3/t13-,14+,16-,17-,18-,21+,24-,25-/m1/s1

InChI Key

CZSWARCYWCYVPW-SHWZWCJUSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]2[C@H]1[C@](C3=CC(O[C@@]3([C@@H]2C)O)(C)C)(C(=O)[C@@H](C)CC[C@@H]4C(=CC(=O)O4)C)O

Canonical SMILES

CC1CCC2C1C(C3=CC(OC3(C2C)O)(C)C)(C(=O)C(C)CCC4C(=CC(=O)O4)C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

Leucosesterlactone belongs to the sesterterpene lactone subclass, differing from related compounds in its functional groups and ring systems:

  • Leucosceptrine (3) : A sesterterpene alkaloid from the same plant, lacking a lactone ring but featuring an amine or imine functional group .
  • Daibulactones A and B (rel) : Listed in as structurally related lactones, but their backbone (e.g., diterpene vs. sesterterpene) and substitution patterns remain unspecified in the provided data .

Analytical Characterization Challenges

While this compound’s isolation involved standard techniques (e.g., chromatography, NMR), the evidence lacks explicit spectral data for direct comparison with analogs. For instance, lactone-specific IR carbonyl stretches (~1,740 cm⁻¹) or NMR signals (e.g., δ 170–180 ppm for lactone carbons) could differentiate it from ketone-bearing leucosesterterpenone .

Research Implications and Limitations

Current studies highlight this compound’s structural uniqueness among sesterterpenes but leave gaps in mechanistic and comparative bioactivity analyses. Key research priorities include:

  • Bioassays : Comparing insecticidal potency across Leucosceptrum canum sesterterpenes to identify structure-activity relationships.
  • Synthetic Studies : Exploring lactone ring modifications to enhance bioactivity or stability.
  • Cross-Species Comparisons : Profiling lactones like daibulactones or Mabetaarilactones for convergent ecological functions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leucosesterlactone
Reactant of Route 2
Leucosesterlactone

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